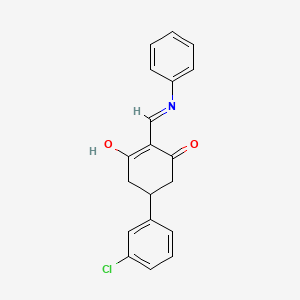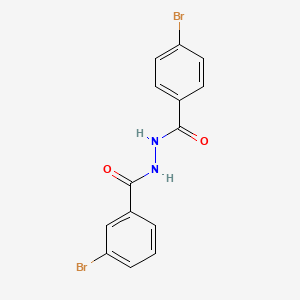![molecular formula C21H23N3O B6087485 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6087485.png)
1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in several neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.
Mecanismo De Acción
1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of mGluR5 has been implicated in several neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone binds to the allosteric site of the mGluR5 receptor, which inhibits its activity. This leads to a reduction in glutamatergic neurotransmission, which is thought to underlie its therapeutic effects.
Biochemical and Physiological Effects
1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate in the prefrontal cortex and amygdala, which are brain regions involved in anxiety and depression. 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has also been shown to increase the activity of GABAergic neurons in the hippocampus, which is a brain region involved in learning and memory. Additionally, 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has been shown to reduce the activity of dopaminergic neurons in the ventral tegmental area, which is a brain region involved in addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the mGluR5 receptor, which allows for the specific targeting of this receptor. Additionally, 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has been extensively studied in animal models, which allows for the translation of preclinical findings to clinical trials. One limitation is that 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone. One direction is the development of more potent and selective mGluR5 antagonists. Additionally, the therapeutic potential of 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone in several neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia, warrants further investigation. Finally, the role of mGluR5 in the pathophysiology of several other disorders, including autism spectrum disorder and Alzheimer's disease, is an area of active research.
Métodos De Síntesis
1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone can be synthesized through a multistep process, starting from commercially available starting materials. The first step involves the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(3-aminopropyl)-4-methylpiperazine to form the corresponding amide. The amide is then reduced with sodium borohydride to form the amine. Finally, the amine is reacted with 3-(chloromethyl)phenylacetyl chloride to form 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone.
Aplicaciones Científicas De Investigación
1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone has been studied for its potential use in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propiedades
IUPAC Name |
1-[3-[[1-(5-methyl-1-phenylpyrazol-4-yl)ethylamino]methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15(22-13-18-8-7-9-19(12-18)17(3)25)21-14-23-24(16(21)2)20-10-5-4-6-11-20/h4-12,14-15,22H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDIOOXVYXYKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(C)NCC3=CC(=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B6087404.png)
![2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087410.png)
![N-(2-furylmethyl)-5-[1-(1,3-thiazol-4-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6087415.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6087427.png)
![4-(5-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-furyl)-2-methyl-3-butyn-2-ol](/img/structure/B6087433.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinamine](/img/structure/B6087445.png)
![3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6087452.png)
![6-amino-5-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4(3H)-pyrimidinone](/img/structure/B6087457.png)

![1-(2,5-dimethoxyphenyl)-5-{[(2,4-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6087466.png)



![2-{1-(3,5-dimethoxybenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6087511.png)